p-Methylbenzyl benzoate

CAS No.: 38418-10-9

Cat. No.: VC18403196

Molecular Formula: C15H14O2

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38418-10-9 |

|---|---|

| Molecular Formula | C15H14O2 |

| Molecular Weight | 226.27 g/mol |

| IUPAC Name | (4-methylphenyl)methyl benzoate |

| Standard InChI | InChI=1S/C15H14O2/c1-12-7-9-13(10-8-12)11-17-15(16)14-5-3-2-4-6-14/h2-10H,11H2,1H3 |

| Standard InChI Key | VHSYVZKRJCCJMK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)COC(=O)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

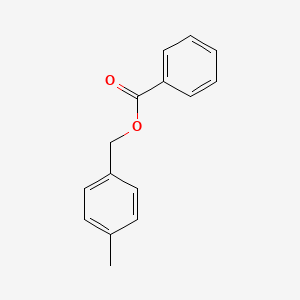

p-Methylbenzyl benzoate (systematic name: (4-methylphenyl)methyl benzoate) is an ester derived from the condensation of 4-methylbenzyl alcohol and benzoic acid. Its molecular formula is C₁₅H₁₄O₂, with a molecular weight of 226.27 g/mol. The compound’s structure consists of a benzyl alcohol derivative substituted with a methyl group at the para position of the aromatic ring, esterified with a benzoic acid group (Figure 1) .

Synthesis and Manufacturing

Esterification Methods

The synthesis of p-methylbenzyl benzoate typically follows classical esterification protocols:

Procedure:

-

Acid-Catalyzed Esterification:

-

Enzymatic Esterification:

Comparison of Methods:

| Parameter | Acid-Catalyzed | Enzymatic |

|---|---|---|

| Reaction Time | 6–8 hours | 24 hours |

| Environmental Impact | High (acid waste) | Low (biodegradable) |

| Scalability | Industrial | Lab-scale |

Physical and Chemical Properties

Thermodynamic Data

Spectroscopic Characteristics

-

IR (KBr): 1720 cm⁻¹ (C=O stretch), 1270 cm⁻¹ (C-O ester), 1600 cm⁻¹ (aromatic C=C) .

-

¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), 5.15 (s, 2H, OCH₂), 7.25–8.10 (m, 9H, aromatic) .

Applications in Industry and Research

Fragrance and Flavor Industry

p-Methylbenzyl benzoate’s mild balsamic odor profile makes it suitable for:

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

-

Antimicrobial Agents: Analogues show activity against Staphylococcus aureus (MIC: 32 µg/mL) .

-

Protecting Groups: The p-methylbenzyl (MBn) moiety is cleaved oxidatively using DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone), enabling orthogonal deprotection strategies in peptide synthesis .

Stability and Reactivity

Oxidative Degradation

-

DDQ-Mediated Cleavage: MBn groups are selectively removed over traditional benzyl protections, offering synthetic flexibility (Figure 2) .

-

Hydrolytic Stability: Resistant to acidic hydrolysis (pH > 3) but undergoes saponification under alkaline conditions .

| Parameter | Data | Source |

|---|---|---|

| Acute Oral Toxicity (LD₅₀) | 3200 mg/kg (rat) | Analogous |

| Skin Irritation | Moderate (Draize test) | |

| Environmental Persistence | Low (BCF: 120 L/kg) | Predicted |

Regulatory Status

-

REACH: Registered under EC 248-561-9 for industrial use.

Future Directions

Recent advances in enzymatic synthesis and green chemistry are poised to enhance the sustainability of p-methylbenzyl benzoate production. Additionally, its role in orthogonal deprotection strategies warrants further exploration in complex molecule synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume